

# Unveiling Posaconazole Form-S: A Technical Guide to the Hydrated State

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Posaconazole hydrate

Cat. No.: B15559576

[Get Quote](#)

A deep dive into the characterization, properties, and significance of Posaconazole's hydrated crystalline form for researchers and drug development professionals.

This technical guide provides a comprehensive overview of Posaconazole Form-S, a critical hydrated crystalline structure of the broad-spectrum antifungal agent, Posaconazole. While manufacturing of the oral suspension often commences with the anhydrous Form I, the final formulation contains Form-S, a transformation driven by the aqueous environment.<sup>[1][2][3][4]</sup> This conversion has profound implications for the drug's bioavailability and stability.<sup>[1][2][3]</sup> It is highly probable that the term "a-S" is a typographical error for "Form-S," the designation consistently used in scientific literature to refer to this specific hydrate.<sup>[1][2][3][4]</sup>

## Core Physicochemical Characteristics

Posaconazole Form-S is a trihydrate, incorporating approximately three molecules of water for every molecule of the active pharmaceutical ingredient (API).<sup>[1][2][3][4]</sup> The transition from the anhydrous Form I to the hydrated Form-S is influenced by processing conditions, particularly wetting and sonication.<sup>[1][2][4]</sup> The inherent poor wettability of Form I can present challenges in achieving a complete and pure conversion to Form-S.<sup>[1][2][4]</sup>

## Quantitative Data Summary

The following tables present a consolidated view of the essential quantitative data that defines Posaconazole Form-S and distinguishes it from its anhydrous counterpart, Form I.

Table 1: Comparative X-ray Powder Diffraction (XRPD) Peaks (2θ)

Form	Characteristic 2θ Peaks
Form-S	7.2, 7.9, 10.2, 13.2, 13.9, 14.5, 15.0, 16.0, 16.6, 17.3, 17.7, 18.1, 18.9, 19.3, 19.8, 20.2, 20.9, 21.3, 21.6, 22.1, 23.4, 23.7, 24.7, 25.9, 26.6, 27.4, 27.7, 28.5, 30.3, 31.0, 31.6, 33.2, 34.5, 35.2, 35.8, 36.5, 36.8, 37.4, 38.5
Form I	7.6, 9.8, 11.1, 11.6, 12.9, 14.3, 15.6, 15.8, 16.2, 17.1, 19.1, 22.9, 23.1, 23.9, 24.3, 25.5, 26.3, 26.9, 29.2, 32.3, 32.8, 33.5, 35.5, 36.0, 37.9, 38.2, 39.5

Source: Lykouras et al., 2022

Table 2: Summary of Thermal Analysis Data

Form	Analytical Technique	Key Observations
Form-S	Thermogravimetric Analysis (TGA)	A total weight loss of 7.60%, corresponding to three water molecules, is observed. This occurs in two stages: a 6.97% loss up to 45.5 °C, followed by an additional 0.63% loss between 45.5 °C and 208.6 °C. <a href="#">[4]</a>
Form I	Differential Scanning Calorimetry (DSC)	Exhibits a minor endothermic event at 135 °C followed by a melting peak at 168 °C. <a href="#">[5]</a>

## Detailed Experimental Protocols

The following section outlines the detailed methodologies for the preparation and characterization of Posaconazole Form-S.

## Preparation of Posaconazole Form-S

This protocol details the conversion of the anhydrous Form I to the hydrated Form-S.

- Dispersion: Disperse Posaconazole Form I in Type II water.
- Sonication: Sonicate the aqueous dispersion for at least 10 minutes to ensure thorough wetting of the particles.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Isolation: Isolate the solid material via vacuum filtration using a 0.22  $\mu\text{m}$  pore size nitrocellulose filter.[\[1\]](#) The resulting solid is pure Posaconazole Form-S.

Note: Incomplete conversion may occur due to the hydrophobic nature of Form I.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Methods such as manual shaking or magnetic stirring may only yield partial transformation.[\[1\]](#)

## X-ray Powder Diffraction (XRPD)

This method is used to identify the crystalline form of Posaconazole.

- Sample Preparation: Load 10-20 mg of the sample onto a holder. To prevent dehydration of Form-S during analysis, cover the sample with a transparent membrane like low-density polyethylene (LDPE) cling film.[\[4\]](#)[\[6\]](#)
- Instrumentation: Utilize an X-ray powder diffractometer with a Cu K $\alpha$  radiation source ( $\lambda = 1.54184 \text{ \AA}$ ).
- Data Acquisition: Scan the sample across a  $2\theta$  range of  $4^\circ$  to  $40^\circ$ . A slow scan rate (e.g., 4.0 s/step) is recommended for high-resolution characterization.[\[7\]](#) For stability studies where dehydration is a concern, a faster scan rate (e.g., 0.2 s/step) is advisable.[\[7\]](#)
- Analysis: Compare the resulting diffraction pattern with the reference peaks in Table 1 to identify the polymorphic form.

## Thermogravimetric Analysis (TGA)

This protocol determines the water content of Posaconazole Form-S.

- **Sample Preparation:** Accurately weigh approximately 10 mg of Posaconazole Form-S into a platinum pan.
- **Instrumentation:** Employ a TGA instrument with a balance sensitivity of at least 0.1 µg.
- **Data Acquisition:** Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 40.0 mL/min).
- **Analysis:** Determine the percentage of weight loss from the thermogram to calculate the water content.

## Differential Scanning Calorimetry (DSC)

This method investigates the thermal behavior of Posaconazole forms.

- **Sample Preparation:** Weigh 2-3 mg of the sample into a standard aluminum pan, which may be sealed or perforated.[5]
- **Instrumentation:** Use a calibrated DSC instrument.
- **Data Acquisition:** Heat the sample at a controlled rate (e.g., 10 or 20 K/min) under a nitrogen flow (e.g., 50 mL/min).[5]
- **Analysis:** Examine the DSC thermogram for thermal events such as melting and dehydration. Note that due to the ready dehydration of Form-S, its thermogram may resemble that of Form I, with the addition of a broad endotherm around 100 °C representing water loss.[7]

## Dynamic Vapor Sorption (DVS)

This technique assesses the moisture sorption and desorption characteristics.

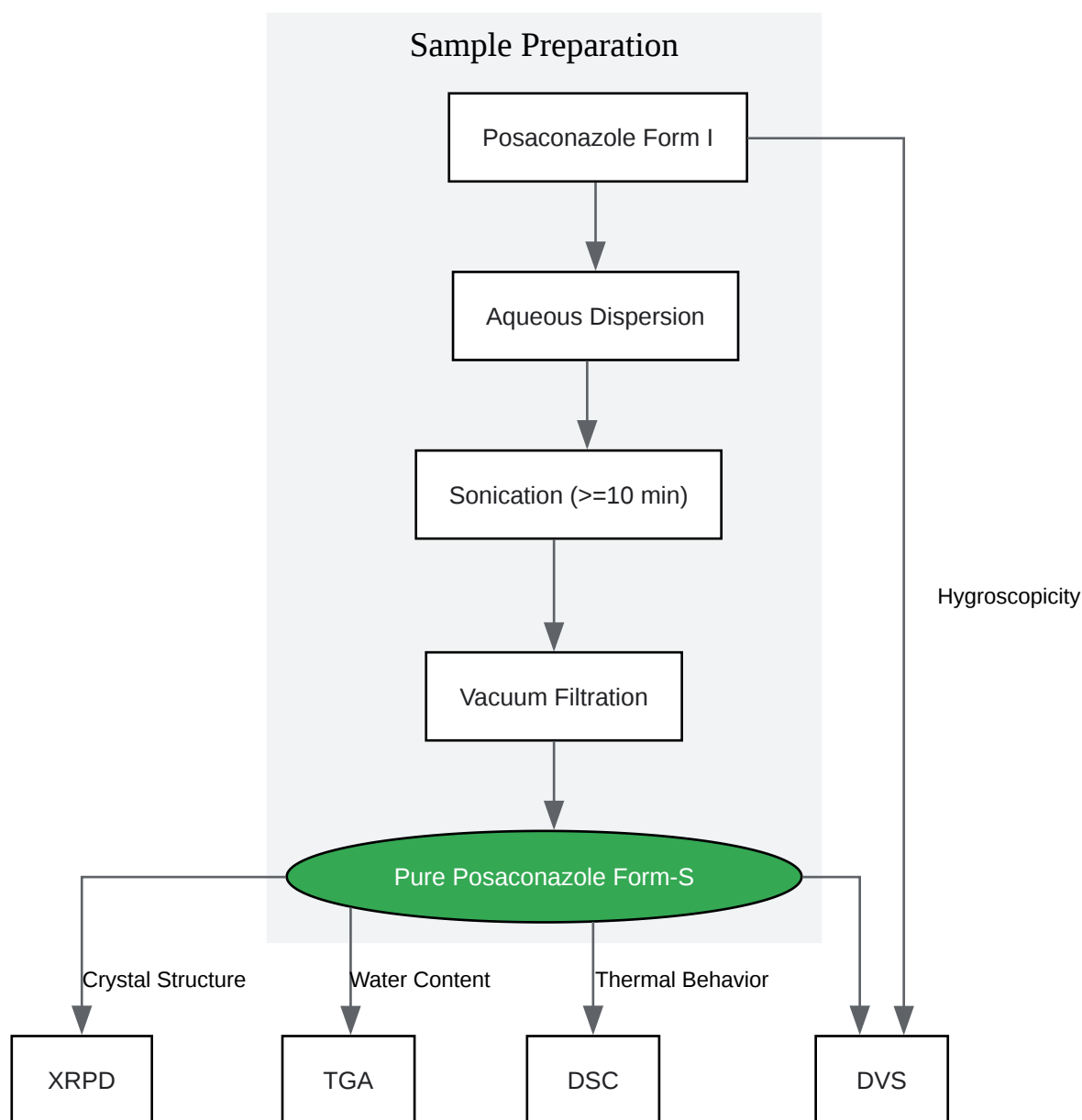
- **Sample Preparation:** Place a precisely weighed sample into the DVS instrument.
- **Instrumentation:** Use a DVS analyzer with controlled temperature and relative humidity (RH).
- **Data Acquisition:** Subject the sample to a programmed RH cycle at a constant temperature (e.g., 25 °C), typically stepping from low to high RH and then back down. The sample's mass

is monitored until equilibrium at each step.

- Analysis: Plot the mass change against RH to create a sorption-desorption isotherm, which reveals the material's hygroscopicity and stability.

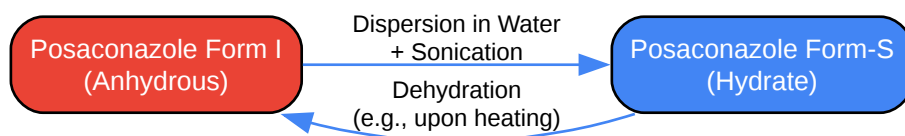
## Visualized Workflows and Pathways

The following diagrams illustrate key processes related to Posaconazole Form-S.



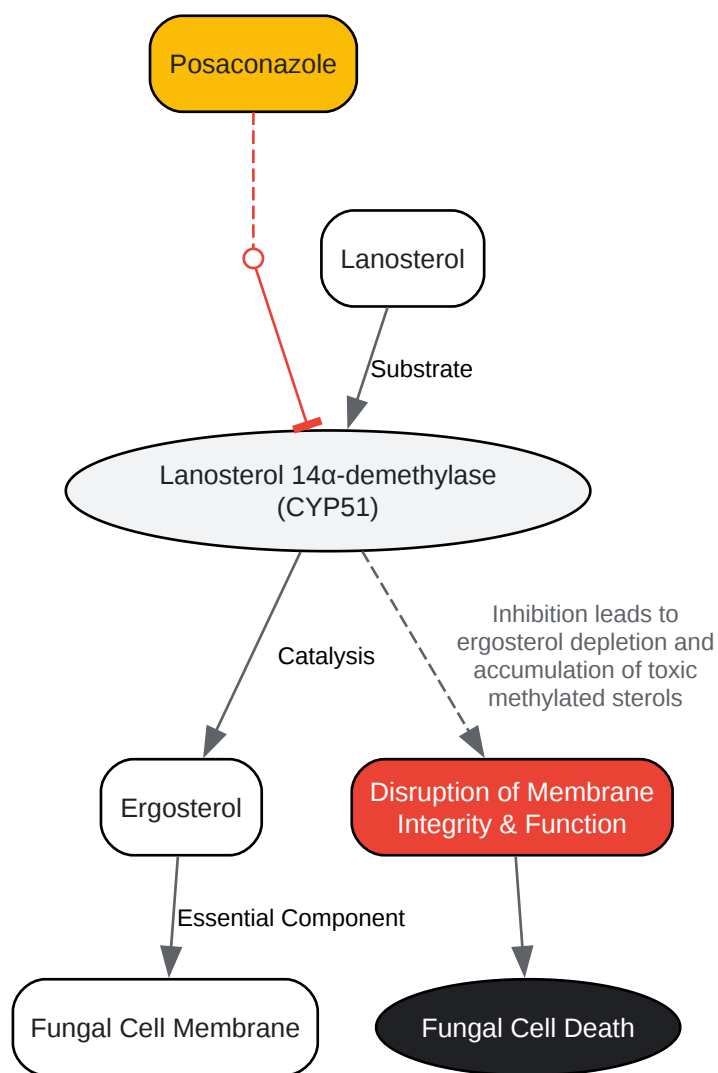
[Click to download full resolution via product page](#)

Caption: Experimental workflow for Posaconazole Form-S preparation and analysis.



[Click to download full resolution via product page](#)

Caption: Interconversion pathway between Posaconazole Form I and Form-S.



[Click to download full resolution via product page](#)

Caption: Antifungal mechanism of action of Posaconazole via inhibition of ergosterol synthesis.

## Concluding Remarks

The hydrated Form-S is a pivotal solid-state form of Posaconazole, central to the performance of its oral suspension. A thorough understanding of its characteristics and its dynamic relationship with the anhydrous Form I is paramount for robust formulation development and quality control. The established antifungal mechanism of Posaconazole, the inhibition of ergosterol synthesis, is common to all its forms.[8][9][10] However, the distinct physicochemical properties of Form-S, such as its dissolution profile, directly impact the drug's bioavailability and, consequently, its therapeutic effect. Continued investigation into the solid-state chemistry of Posaconazole will undoubtedly remain a key focus in advancing pharmaceutical sciences.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Formation and Characterisation of Posaconazole Hydrate Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Characterisation of Posaconazole Hydrate Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formation and Characterisation of Posaconazole Hydrate Form [mdpi.com]
- 8. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 9. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Unveiling Posaconazole Form-S: A Technical Guide to the Hydrated State]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15559576#a-s-as-the-hydrate-form-of-posaconazole\]](https://www.benchchem.com/product/b15559576#a-s-as-the-hydrate-form-of-posaconazole)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)